molecular formula C9H12ClN5O2 B381899 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine CAS No. 405920-69-6

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine

Cat. No.: B381899
CAS No.: 405920-69-6
M. Wt: 257.68g/mol
InChI Key: VTBIZBFJTIZQPZ-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom, a nitro group, and a piperidin-1-yl group

Mechanism of Action

Biochemical Pathways

The compound’s effect on biochemical pathways is largely tied to its inhibition of mitochondrial complex I. This inhibition disrupts the normal flow of electrons through the electron transport chain, affecting the production of ATP. The downstream effects of this disruption can vary, but they often include decreased cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,6-trichloropyrimidine.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of one of the chlorine atoms with a nitro group using a nitrating agent such as nitric acid.

    Piperidinylation: The second step involves the substitution of another chlorine atom with a piperidin-1-yl group using piperidine in the presence of a base like triethylamine.

    Amination: The final step involves the substitution of the remaining chlorine atom with an amine group using ammonia or an amine source.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to optimize reaction conditions and improve yield.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like piperidine, thiols, or alkoxides in the presence of a base.

Major Products:

    Reduction: 2-Amino-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: It serves as a probe to study cellular processes and pathways.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Comparison with Similar Compounds

    2-Chloro-5-nitropyrimidine: Lacks the piperidin-1-yl group, making it less effective in binding to certain biological targets.

    2-Amino-5-nitropyrimidine: Similar structure but with an amino group instead of a piperidin-1-yl group, leading to different biological activities.

    2-Chloro-5-nitro-6-methylpyrimidine: Contains a methyl group instead of a piperidin-1-yl group, affecting its chemical reactivity and biological properties.

Uniqueness: 2-Chloro-5-nitro-6-(piperidin-1-yl)pyrimidin-4-amine is unique due to the presence of the piperidin-1-yl group, which enhances its binding affinity and specificity towards certain biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

2-chloro-5-nitro-6-piperidin-1-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5O2/c10-9-12-7(11)6(15(16)17)8(13-9)14-4-2-1-3-5-14/h1-5H2,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBIZBFJTIZQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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